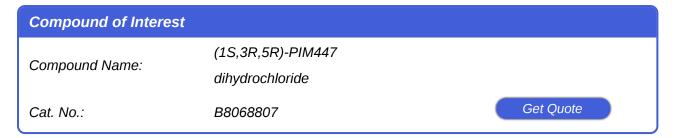


A Comparative Analysis of PIM447 and AZD1208 in Acute Myeloid Leukemia (AML) Models

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two pan-PIM kinase inhibitors, PIM447 (LGH447) and AZD1208, in the context of Acute Myeloid Leukemia (AML) models. The information presented is collated from preclinical studies to support researchers in understanding the therapeutic potential and mechanisms of action of these compounds.

Introduction to PIM Kinase Inhibition in AML

PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are frequently overexpressed in hematological malignancies, including AML.[1][2] They play a crucial role in regulating cell proliferation, survival, and apoptosis.[3][4] The constitutive activity of PIM kinases makes them attractive therapeutic targets for AML.[1][5] Both PIM447 and AZD1208 are potent, orally available pan-PIM kinase inhibitors that have been evaluated in preclinical AML models and have entered clinical trials.[2][6][7][8]

Quantitative Data Comparison

The following tables summarize the in vitro potency and anti-proliferative activity of PIM447 and AZD1208 in various AML cell lines.

Table 1: In Vitro Potency of PIM447 and AZD1208 against PIM Kinases



Compound	Target	Ki (pM)	IC50 (nM)
PIM447	PIM1	6	-
PIM2	18	-	
PIM3	9	-	_
AZD1208	PIM1	-	0.4
PIM2	-	5.0	
PIM3	-	1.9	_

Data sourced from[9][10]. Ki represents the inhibition constant, and IC50 is the half-maximal inhibitory concentration.

Table 2: Anti-Proliferative Activity of PIM447 and AZD1208 in AML Cell Lines

Cell Line	FLT3 Status	Compound	GI50/IC50 (μM)
MOLM-16	FLT3-ITD	AZD1208	<1
MV4-11	FLT3-ITD	AZD1208	<1
EOL-1	-	AZD1208	<1
KG-1a	FLT3-WT	AZD1208	<1
Kasumi-3	-	AZD1208	<1
OCI-AML3	FLT3-WT	AZD1208	>1 (less sensitive)
OCI-M1	-	AZD1208	>10 (resistant)
OCI-M2	-	AZD1208	>10 (resistant)
Kasumi-1	t(8;21), KIT mutation	PIM447	1.59
SKNO-1	t(8;21), KIT mutation	PIM447	0.20

Data for AZD1208 sourced from[6][10]. Data for PIM447 sourced from[11]. GI50 is the concentration for 50% of maximal inhibition of cell proliferation. Note that direct comparison is



challenging due to variations in experimental conditions across different studies.

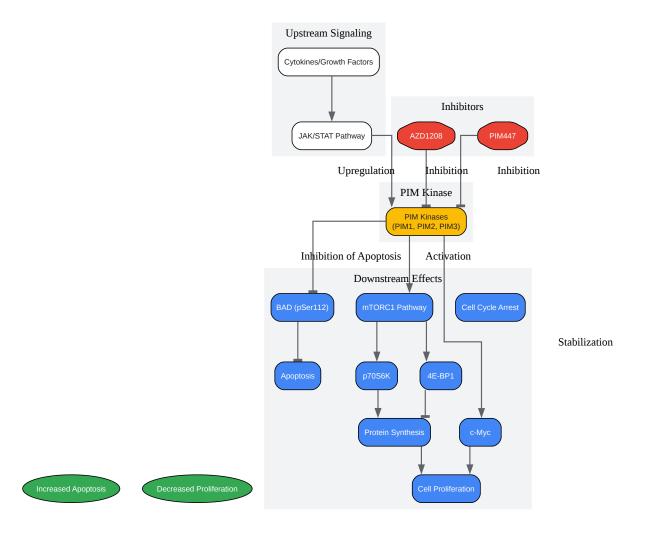
Signaling Pathways and Mechanism of Action

PIM kinases exert their oncogenic effects by phosphorylating a range of downstream substrates involved in cell cycle progression, apoptosis, and protein synthesis. Both PIM447 and AZD1208 inhibit these kinases, leading to downstream effects on signaling pathways critical for AML cell survival.

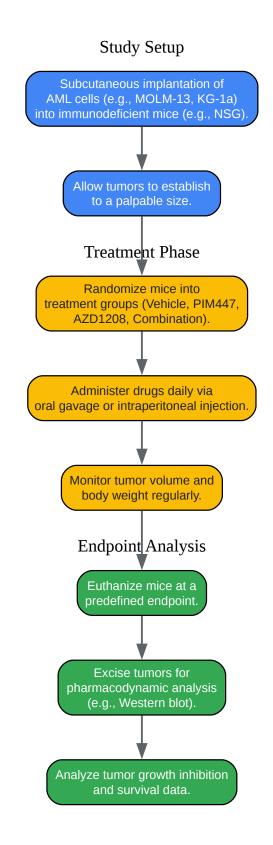
A key downstream effector of PIM kinases is the mTORC1 pathway.[7] Inhibition of PIM kinases by both PIM447 and AZD1208 leads to reduced phosphorylation of mTORC1 substrates such as 4E-BP1 and p70S6K, ultimately suppressing protein translation.[6][10] This is a crucial mechanism for the anti-leukemic activity of these inhibitors.[2][12] Furthermore, PIM kinase inhibition affects the phosphorylation of pro-apoptotic proteins like BAD, thereby promoting apoptosis.[7][10]

Below is a diagram illustrating the PIM kinase signaling pathway and the points of intervention by PIM447 and AZD1208.









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